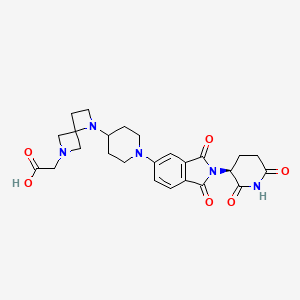
E3 Ligase Ligand-linker Conjugate 94
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 94 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins by the ubiquitin-proteasome system . The ubiquitin-proteasome system is essential for maintaining cellular homeostasis by degrading misfolded, damaged, or excess proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 94 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. One common method includes the use of primary amines and DIPEA in DMF at 90°C to introduce the linker to the ligand . The process typically involves multiple steps, including the activation of the ligand and the subsequent attachment of the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 94 undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions may be involved in the activation of the ligand or the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures, such as 90°C .
Major Products Formed
The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 94 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Industry: Used in the development of new drugs and therapeutic strategies by pharmaceutical companies.
作用機序
E3 Ligase Ligand-linker Conjugate 94 functions by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound binds to the E3 ligase and the target protein, forming a ternary complex that facilitates the transfer of ubiquitin to the target protein . This process is crucial for regulating protein levels and maintaining cellular homeostasis .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 94 is unique in its ability to recruit specific E3 ligases, such as Cereblon, to target proteins for degradation . Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in PROTACs to recruit the VHL E3 ligase.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Cereblon (CRBN) Ligands: Similar to this compound, these ligands recruit the Cereblon E3 ligase.
cIAP1 Ligands: Used to recruit the cIAP1 E3 ligase.
This compound stands out due to its specific binding affinity and the efficiency with which it facilitates protein degradation, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C25H29N5O6 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC名 |
2-[1-[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptan-6-yl]acetic acid |
InChI |
InChI=1S/C25H29N5O6/c31-20-4-3-19(22(34)26-20)30-23(35)17-2-1-16(11-18(17)24(30)36)28-8-5-15(6-9-28)29-10-7-25(29)13-27(14-25)12-21(32)33/h1-2,11,15,19H,3-10,12-14H2,(H,32,33)(H,26,31,34)/t19-/m0/s1 |
InChIキー |
ZBVOXADHYACZOZ-IBGZPJMESA-N |
異性体SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



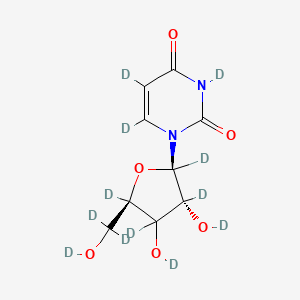
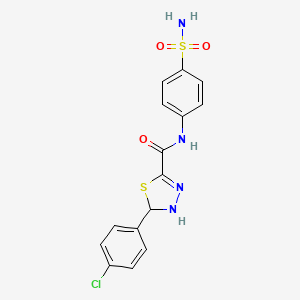
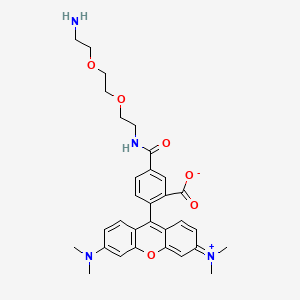

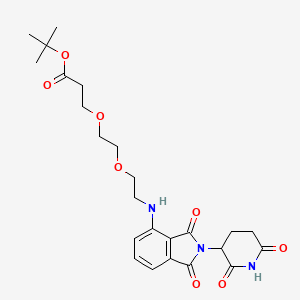
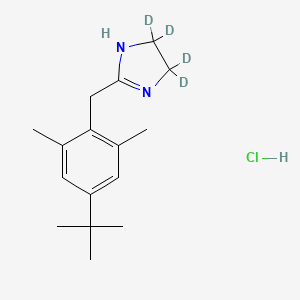
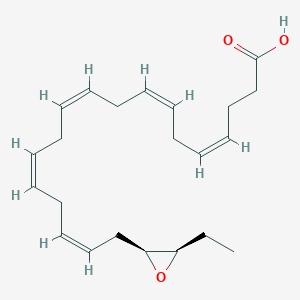
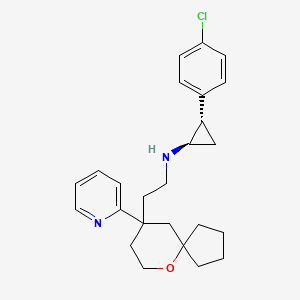
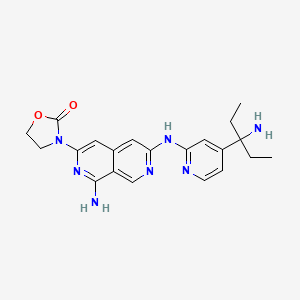
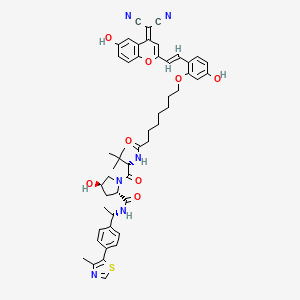
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)


